REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([NH:5][C:6]1[N:11]=[C:10]([CH3:12])[CH:9]=[CH:8][CH:7]=1)[CH3:4].[CH2:13](Br)[CH3:14]>C1(C)C=CC=CC=1>[CH2:3]([N:5]([CH2:13][CH3:14])[C:6]1[N:11]=[C:10]([CH3:12])[CH:9]=[CH:8][CH:7]=1)[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
632 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=CC=CC(=N1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
ice water
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
93 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 93° C. for additional one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for additional one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted
|
Type
|
WASH
|
Details
|
the extract was washed two times with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
above was evaporated under reduced pressure (7 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=CC(=N1)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |